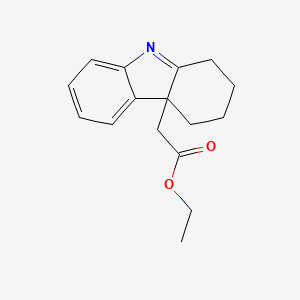ethyl 2-(2,3,4,4a-tetrahydro-1H-carbazol-4a-yl)acetate
CAS No.: 1808094-73-6
Cat. No.: VC4993288
Molecular Formula: C16H19NO2
Molecular Weight: 257.333
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1808094-73-6 |
|---|---|
| Molecular Formula | C16H19NO2 |
| Molecular Weight | 257.333 |
| IUPAC Name | ethyl 2-(1,2,3,4-tetrahydrocarbazol-4a-yl)acetate |
| Standard InChI | InChI=1S/C16H19NO2/c1-2-19-15(18)11-16-10-6-5-9-14(16)17-13-8-4-3-7-12(13)16/h3-4,7-8H,2,5-6,9-11H2,1H3 |
| Standard InChI Key | QTBQMVUCLZOHFA-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC12CCCCC1=NC3=CC=CC=C23 |
Introduction
Structural Characteristics of Tetrahydrocarbazole Derivatives
Core Carbazole Framework
Carbazoles are tricyclic aromatic systems comprising two benzene rings fused to a pyrrole ring. Partial saturation of the carbazole scaffold, as seen in 2,3,4,4a-tetrahydro-1H-carbazole derivatives, introduces conformational flexibility and modulates electronic properties. The tetrahydrocarbazole moiety in the target compound retains one aromatic benzene ring while saturating the pyrrole and adjacent carbons, creating a semi-rigid bicyclic system .
Substituent Effects of the Acetate Group
The ethyl acetate group at the 4a-position introduces steric and electronic perturbations. Ethyl esters are commonly employed in medicinal chemistry to enhance bioavailability or serve as prodrugs. In related carbazole derivatives, such as methyl 4,5-dihydro-2H-pyrazolo[3,4-a]carbazole-3-carboxylate, ester groups facilitate cyclization reactions and stabilize intermediate enolates .
Synthetic Pathways for Analogous Carbazole Esters
Knoevenagel Condensation and Cyclization
Methyl 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)oxoacetates serve as key intermediates in synthesizing fused carbazole systems. For example, treatment of 1-oxo-1,2,3,4-tetrahydrocarbazoles with methyl glyoxalate under basic conditions yields α-keto esters, which undergo cyclocondensation with hydrazines to form pyrazolocarbazoles . Adapting this methodology, ethyl 2-(2,3,4,4a-tetrahydro-1H-carbazol-4a-yl)acetate could theoretically arise from:
-
Friedel-Crafts alkylation of tetrahydrocarbazole with ethyl chloroacetate.
-
Michael addition of ethyl acrylate to a preformed enamine intermediate.
Catalytic Hydrogenation Strategies
Full saturation of carbazole’s pyrrole ring often employs palladium or platinum catalysts under hydrogen gas. For instance, hydrogenation of 1H-carbazole derivatives at 50–100 psi H₂ yields tetrahydrocarbazoles with retained aromaticity in one benzene ring . Introducing the acetate group post-hydrogenation could mitigate steric hindrance during catalysis.
Spectroscopic and Crystallographic Data for Related Compounds
IR and NMR Spectral Signatures
-
IR Spectroscopy: Carbazole NH stretching appears near 3300 cm⁻¹, while ester carbonyl (C=O) absorbs at ~1735 cm⁻¹ .
-
¹H NMR: Protons on saturated carbons resonate between δ 1.5–3.0 ppm as multiplet signals, whereas aromatic protons appear as doublets or singlets at δ 6.8–8.5 ppm .
Crystallographic Parameters
A structurally related compound, ethyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate (PubChem CID 71590932), crystallizes in the monoclinic space group P 1 21/n 1 with unit cell dimensions:
-
a = 7.9591 Å, b = 4.8417 Å, c = 23.7648 Å
-
β = 94.296°, Z = 4, R-factor = 0.0769 .
While this triazole derivative differs in heterocyclic composition, its ester group’s spatial orientation offers a proxy for modeling the target compound’s solid-state behavior.
Pharmacological and Industrial Applications
Antineoplastic and Antiviral Activities
Pyridocarbazole alkaloids like ellipticine exhibit DNA intercalation and topoisomerase inhibition, motivating synthetic efforts toward carbazole esters . Although biological data for the target compound is absent, structural analogs demonstrate:
Material Science Applications
Carbazole derivatives are employed in organic light-emitting diodes (OLEDs) due to their electron-transport properties. Partial saturation may enhance solubility in polymeric matrices without significantly altering HOMO-LUMO gaps.
Challenges in Characterization and Synthesis
Regioselectivity in Cyclization Reactions
Controlling the position of ester group attachment during cyclization remains nontrivial. Competing pathways often yield mixtures requiring chromatographic separation .
Oxidative Stability
Tetrahydrocarbazoles are prone to autoxidation, particularly at benzylic positions. Stabilization strategies include:
-
N-Acylation to block reactive NH sites.
-
Lyophilization under inert atmosphere to prevent peroxide formation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume